(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid
Description
(2S)-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrrolidine ring with a carboxylic acid group at the (2S)-position and a substituted pyridine moiety (3-chloro-5-(trifluoromethyl)pyridin-2-yl) as the N-substituent . This compound is cataloged as a specialty chemical for research and industrial applications, with its molecular formula being C₁₂H₁₀ClF₃N₂O₂ (calculated from structural data). The trifluoromethyl and chloro groups on the pyridine ring enhance lipophilicity and metabolic stability, while the pyrrolidine-carboxylic acid moiety may contribute to hydrogen-bonding interactions, influencing its biological or chemical reactivity .
Properties
IUPAC Name |
(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-7-4-6(11(13,14)15)5-16-9(7)17-3-1-2-8(17)10(18)19/h4-5,8H,1-3H2,(H,18,19)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOCGWNMDEHQU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Introduction of Substituents: Chlorine and trifluoromethyl groups are introduced to the pyridine ring using reagents like chlorinating agents and trifluoromethylating agents under controlled conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate amine precursors.
Coupling of Rings: The pyridine and pyrrolidine rings are coupled through a series of condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related molecules:
Key Differences and Implications
Pyridine Substitution Patterns :
- The target compound and TPAA share identical pyridine substituents (3-chloro-5-(trifluoromethyl)), but TPAA lacks the pyrrolidine ring, instead featuring an acetic acid group. This difference likely reduces TPAA’s steric bulk and alters its hydrogen-bonding capacity compared to the target compound .
- The ethanamine derivative (C₈H₇ClF₃N₂) replaces the pyrrolidine-carboxylic acid with an ethylamine group, making it a key intermediate in fluopyram synthesis. The absence of a carboxylic acid may enhance its volatility or alter receptor binding .
Pyrrolidine Modifications: The (2S)-configuration in the target compound’s pyrrolidine ring is critical for stereospecific interactions, as seen in analogs like (2S,3S)-1-methyl-5-oxo-pyrrolidine derivatives .
Biological and Metabolic Stability :
- TPAA and 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) are degradation products of fluopyram, indicating that the pyrrolidine-carboxylic acid in the target compound may confer greater metabolic stability by resisting similar degradation pathways .
- The sulfanyl-imidazole derivative () incorporates a sulfur atom, which could enhance metal-binding properties or redox activity, unlike the target compound .
Biological Activity
(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid, also known by its CAS number 50297-45-5, is a compound of interest due to its potential biological activities. This compound belongs to a class of pyridine derivatives that have been explored for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClF₃N₂O₂ |
| Molecular Weight | 295.66 g/mol |
| CAS Number | 50297-45-5 |
| Synonyms | SCHEMBL3703692, CHEMBL4957653 |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The compound has shown potential as an inhibitor of certain enzymes involved in cancer proliferation pathways. For example, it has been reported to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| A549 (Lung Cancer) | 22.7 | |
| HCT116 (Colon Cancer) | 18.9 |
These IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types.
Mechanistic Insights
Flow cytometry analysis has revealed that treatment with this compound induces apoptosis in cancer cells, as evidenced by increased caspase-3/7 activity. Additionally, Western blot analysis showed upregulation of p53 expression, a key regulator in the apoptotic pathway, further supporting its role as an anticancer agent.
Case Studies
-
Study on MCF-7 Cells : A study conducted by Zhang et al. (2020) evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the mitochondrial pathway.
"The compound was found to activate caspase pathways and induce cell cycle arrest at the G1 phase."
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. The results suggested that it effectively reduced pro-inflammatory cytokines and improved overall inflammatory response.
Q & A
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
Characterization should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F-NMR) to confirm stereochemistry and substituent positions, liquid chromatography-mass spectrometry (LC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) to quantify degradation products. For example, utilized LC-MS to identify metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid derivatives, highlighting the importance of hyphenated techniques for structural elucidation .
Advanced: How can researchers resolve discrepancies in metabolic pathway data across experimental models?
Answer:
Contradictory metabolite profiles (e.g., absence of expected intermediates like TPE in certain systems) require comparative metabolic profiling using stable isotope labeling or in vitro enzymatic assays to identify species-specific metabolism. observed that TPA and TPAA were degradation products in vegetables and soils, suggesting environmental or enzymatic factors influence pathways. Cross-validation with in silico metabolism prediction tools (e.g., CYP450 docking studies) can further clarify discrepancies .
Basic: What synthetic strategies are effective for introducing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety?
Answer:
The moiety can be introduced via coupling reactions using activated intermediates. describes synthesizing piperazine derivatives via HOBt/TBTU-mediated amide bond formation between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and carboxylic acids. Optimize yields by using anhydrous DMF as a solvent and triethylamine (NEt₃) to neutralize HCl byproducts .
Advanced: What factors influence regioselectivity in coupling reactions for analog synthesis?
Answer:
Regioselectivity depends on steric and electronic effects of the pyrrolidine ring and pyridine substituents. For instance, the trifluoromethyl group’s electron-withdrawing nature directs coupling to the less hindered nitrogen of the pyrrolidine. Solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 0°C vs. room temperature) also modulate reactivity, as seen in ’s synthesis of thiophene-containing analogs .
Basic: What safety precautions are critical when handling this compound?
Answer:
Use closed systems or fume hoods to avoid inhalation ( recommends dust respirators). Wear nitrile gloves, safety goggles, and protective clothing to prevent skin/eye contact. Store in airtight containers away from moisture, as hydrolysis may generate hazardous byproducts (e.g., TPA, per ) .
Advanced: How can stability under varying pH and temperature be systematically evaluated?
Answer:
Conduct accelerated stability studies:
- pH stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation via HPLC (e.g., used LC-MS to track TPA formation).
- Thermal stability: Heat samples to 40–80°C and monitor decomposition kinetics using differential scanning calorimetry (DSC). ’s catalog lists >95% purity thresholds, suggesting rigorous QC protocols are needed for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
